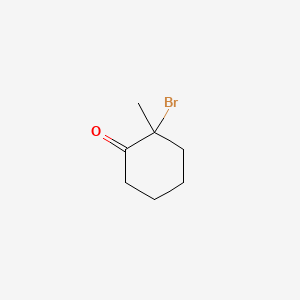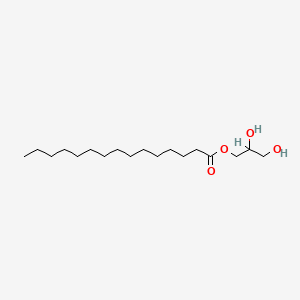
3-chloro-2-fluoro-N-methylaniline
Overview
Description
3-chloro-2-fluoro-N-methylaniline is a secondary amine . It is also known as N-Methyl 3-chloro-2-fluoroaniline . It is used in the preparation of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular formula of 3-chloro-2-fluoro-N-methylaniline is C7H7ClFN . The molecular weight is 159.5885832 . The InChI code is 1S/C7H7ClFN.ClH/c1-10-6-4-2-3-5 (8)7 (6)9;/h2-4,10H,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-2-fluoro-N-methylaniline include a molecular weight of 196.05 and a storage temperature at room temperature . It is a powder in physical form .Scientific Research Applications
Synthesis of Other Compounds
3-chloro-2-fluoro-N-methylaniline can be used as a starting material in the synthesis of other complex organic compounds . For example, it can undergo C3 borylation in the presence of an iridium catalyst .
Safety and Toxicology Studies
This compound could be used in safety and toxicology studies. Understanding the safety and potential hazards of this compound is important for its safe handling and use .
Safety and Hazards
3-chloro-2-fluoro-N-methylaniline is classified as Acute toxicity, Oral (Category 3), H301 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye damage . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
Similar compounds, such as n-methyl-3-chloroaniline, are known to interact with various biological targets .
Mode of Action
It’s structurally similar compound, n-methyl-3-chloroaniline, is known to undergo c3 borylation in the presence of an iridium catalyst . This suggests that 3-chloro-2-fluoro-N-methylaniline might also interact with its targets through similar chemical reactions.
Biochemical Pathways
Similar compounds are known to undergo multistep synthesis involving nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
Its boiling point is 115-117 °c/10 mmhg (lit) and it has a density of 1185 g/mL at 25 °C (lit) . These properties might influence its bioavailability.
Action Environment
It’s known that similar compounds can undergo chemical reactions in the presence of specific catalysts , suggesting that the action of 3-chloro-2-fluoro-N-methylaniline might also be influenced by the presence of certain environmental factors.
properties
IUPAC Name |
3-chloro-2-fluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGFTBAVKRBMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-fluoro-N-methylaniline | |
CAS RN |
1040041-75-5 | |
| Record name | 3-chloro-2-fluoro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



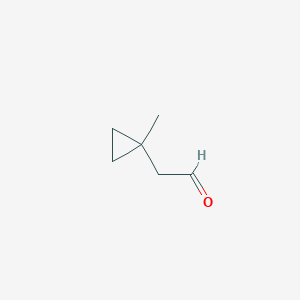

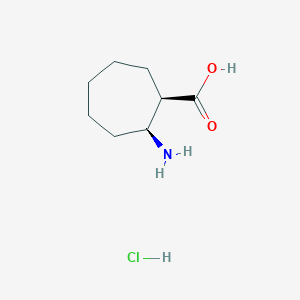


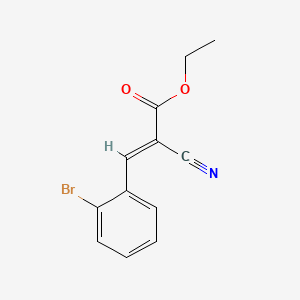
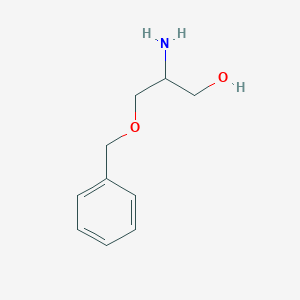
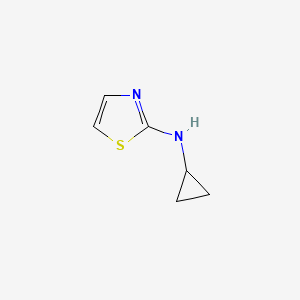
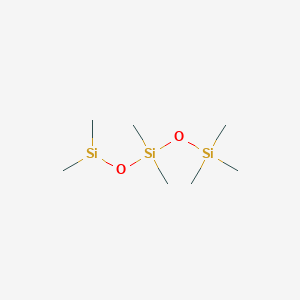

![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B3417295.png)
![6-Amino-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B3417302.png)
